sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Description
Properties
IUPAC Name |
sodium;2-(2,3-dihydroindol-1-yl)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2.Na/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17;/h1-9,15H,10-11H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHDOKACHMQNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Boron hydrides
Substitution: Halogens (e.g., chlorine, bromine), nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield various dihydroindole derivatives .
Scientific Research Applications
Chemistry
Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is utilized as a precursor in the synthesis of various indole derivatives. Its unique structure allows for diverse chemical modifications, enabling the development of new compounds with potential biological activities.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Indole-2,3-diones |
| Reduction | Boron hydrides | Dihydroindole derivatives |
| Substitution | Halogens (e.g., Cl, Br) | Halogenated indoles |
Biology
Research indicates that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate may possess neuroprotective and antioxidant properties. Studies have shown its potential to modulate biochemical pathways involved in neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting its role in protecting against neurodegeneration. Further research is needed to elucidate its mechanisms of action.
Medicine
The compound is being investigated for its therapeutic potential in drug development. Particularly, it shows promise in targeting melatonin receptors, which are implicated in sleep regulation and various psychiatric disorders.
Clinical Implications:
Preliminary studies suggest that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate may enhance the efficacy of existing treatments for insomnia and mood disorders by modulating melatonin signaling pathways.
Industry
In industrial applications, this compound is employed as an intermediate in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may act on melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below compares sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate with key analogs based on molecular features, solubility, and functional groups:
*Hypothetical formula inferred from analogs.
Key Observations
- Solubility : The sodium salt form of the target compound offers superior aqueous solubility compared to ester derivatives (e.g., ethyl 2-(2-phenyl-1H-indol-1-yl)acetate) or free acids (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) .
- Functional Groups : Unlike the acetylated or oxo-substituted analogs (e.g., ), the target compound lacks electron-withdrawing groups, which may influence its electronic profile and reactivity .
- Biological Activity : Indole derivatives are frequently associated with bioactivity, such as anti-inflammatory or kinase-inhibitory effects. The sodium salt’s solubility may improve its pharmacokinetic profile compared to less soluble analogs .
Biological Activity
Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate, an indole derivative, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential neuroprotective and antioxidant properties, along with various other pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Overview of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is part of this class and exhibits a range of effects including:
- Antioxidant Activity : Protects cells from oxidative stress.
- Neuroprotective Properties : May help in preventing neurodegenerative diseases.
- Antimicrobial Activity : Inhibits the growth of various pathogens.
The biological activity of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate can be attributed to several mechanisms:
- Antioxidant Action : This compound scavenges free radicals, thereby reducing oxidative damage in cells. Studies have shown that it can enhance cellular defense mechanisms against oxidative stress.
- Neuroprotective Effects : Research indicates that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate may interact with melatonin receptors, which play a crucial role in neuroprotection and circadian rhythm regulation .
- Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .
Antioxidant Activity
A study demonstrated that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate exhibited significant cytoprotective activity against oxidative stress. At a concentration of 0.1 mg/mL, it achieved up to 94.7% protection compared to the standard antioxidant Trolox (96.0%) .
| Compound Concentration (mg/mL) | Cytoprotective Activity (%) |
|---|---|
| 0.1 | 94.7 |
| Trolox | 96.0 |
Neuroprotective Studies
In neuroprotection studies, sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate was found to reduce neuronal cell death in models of neurodegeneration. The compound's interaction with melatonin receptors was highlighted as a potential mechanism for its protective effects against excitotoxicity and oxidative stress .
Antimicrobial Effects
Research has also explored the antimicrobial properties of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate. It has shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Q & A
Q. Optimization Strategies :
- Catalysts : Use of p-toluenesulfonic acid (0.5–1.0 eq.) to accelerate cyclization steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance salt precipitation .
- Temperature Control : Maintain 60–80°C during condensation steps to balance reaction rate and side-product formation .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 0.5–1.0 eq. | Reduces side reactions |
| Reaction Temperature | 60–80°C | Minimizes decomposition |
| Hydrolysis pH | 8.5–9.5 (NaOH) | Ensures complete salt formation |
How can researchers employ SHELXL for refining the crystal structure of this compound, and what challenges might arise during data interpretation?
Advanced Research Question
SHELXL is critical for small-molecule crystallography:
Q. Validation Metrics :
- R-Factors : Target R₁ < 0.05 and wR₂ < 0.12 for high-quality structures.
- Residual Electron Density : Ensure peaks < 0.3 e⁻/ų post-refinement .
What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic Research Question
- NMR :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 60:40 acetonitrile/water + 0.1% TFA. Retention time ~8.2 min .
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 10.5 (s, 1H, NH) | Indole moiety confirmation |
| HPLC | tR = 8.2 min, purity >98% | Quantify residual solvents |
How can computational methods predict the biological activity of this compound, and what validation experiments are necessary?
Advanced Research Question
- In Silico Approaches :
- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. Use AutoDock Vina with AMBER force fields .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with cytotoxicity .
- Validation :
What strategies resolve contradictions in synthetic yields or spectral data across studies?
Advanced Research Question
- Reproducibility Checks :
- Data Harmonization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
